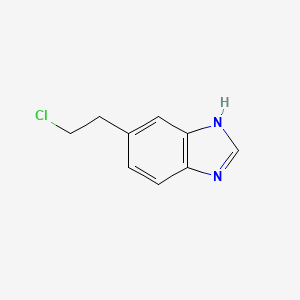

6-(2-chloroethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-chloroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTDEPYMMZSIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCCl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663567 | |

| Record name | 6-(2-Chloroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-14-6 | |

| Record name | 6-(2-Chloroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 6 2 Chloroethyl 1h Benzimidazole

Reactivity of the Chloroethyl Side Chain

The 2-chloroethyl substituent attached to the C-6 position of the benzimidazole (B57391) ring is a key site of reactivity. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it a prime target for nucleophiles.

Nucleophilic Substitution Reactions at the Electrophilic Carbon

The terminal carbon of the chloroethyl group is susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. This reaction is fundamental to the derivatization of this molecule. Various nucleophiles can displace the chloride ion, leading to the formation of a new covalent bond. For instance, compounds containing a (2-chloroethyl)amine moiety are known to generate reactive aziridinium (B1262131) electrophiles that readily react with biological nucleophiles acs.org. Similarly, 2-chloromethylene benzimidazole, a related structure, undergoes nucleophilic substitution to form new derivatives nih.gov.

The general scheme for this reaction involves the attack of a nucleophile (Nu(\mbox{⁻})) on the carbon atom bearing the chlorine, resulting in the displacement of the chloride leaving group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu(\mbox{⁻})) | Product | Reaction Type |

|---|---|---|

| Amine (R-NH(_2)) | 6-(2-aminoethyl)-1H-benzimidazole derivative | Amination |

| Alkoxide (R-O(\mbox{⁻})) | 6-(2-alkoxyethyl)-1H-benzimidazole derivative | Ether Synthesis |

Intramolecular Cyclization Pathways and Ring Formation

The presence of both a nucleophilic center (the benzimidazole nitrogen) and an electrophilic center (the chloroethyl side chain) within the same molecule allows for intramolecular cyclization. This reaction typically occurs under basic conditions, which deprotonate the N-1 position of the benzimidazole ring, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the chloroethyl side chain, displacing the chloride ion and forming a new ring.

This pathway is analogous to the cyclization of N-(2-chloroethyl) ureas researchgate.net and the formation of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazoles and 1,2-dihaloethanes, which proceeds via an initial substitution followed by cyclization nih.gov. Such reactions lead to the formation of tricyclic systems, significantly altering the molecule's three-dimensional structure. Additionally, transition-metal-catalyzed C–H cyclizations of benzimidazoles with alkenes are known to produce polycyclic imidazoles, highlighting the propensity of the benzimidazole scaffold to form fused ring systems chemistryviews.org.

Reactions with Thioaryls and Other Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thioaryls (aryl-S(\mbox{⁻})) and thiols (R-S(\mbox{⁻})), are particularly effective in nucleophilic substitution reactions due to the high nucleophilicity of sulfur. The reaction of 6-(2-chloroethyl)-1H-benzimidazole with a thiol or thioaryl results in the formation of a thioether linkage. This reaction is well-established for similar electrophiles; for example, chloroacetamide readily reacts with the thiol group of cysteine peptides nih.gov.

The reaction proceeds via an S(_N)2 mechanism, where the sulfur nucleophile attacks the carbon-chlorine bond. This method is a reliable way to introduce sulfur-containing moieties onto the benzimidazole scaffold. The reaction of 2-mercaptobenzimidazoles with electrophiles like 1,2-dihaloethyl derivatives further illustrates the robust reactivity between benzimidazole-related compounds and sulfur chemistry, leading to the synthesis of fused heterocyclic systems like 2,3-dihydrothiazolo[3,2-a]benzimidazoles nih.gov.

Reactivity of the Benzimidazole Heterocycle

The benzimidazole ring system itself is a versatile chemical entity, with reactivity at both the nitrogen atoms of the imidazole (B134444) ring and the fused benzene (B151609) ring.

N-Alkylation Reactions at the Benzimidazole Nitrogen

The nitrogen atom at the N-1 position of the benzimidazole ring is nucleophilic and can be readily alkylated using various alkyl halides in the presence of a base. This reaction is a common strategy for synthesizing N-substituted benzimidazole derivatives nih.gov. The base, typically potassium carbonate or sodium hydride, deprotonates the N-H group, generating a benzimidazolate anion that is a more potent nucleophile researchgate.net.

The reaction conditions can be tailored to optimize yield and reaction time. Microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating nih.gov.

Table 2: Comparison of N-Alkylation Reaction Conditions for Benzimidazoles

| Method | Base | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | K(_2)CO(_3) | Acetonitrile (B52724) | 3-4 h | Moderate | nih.gov |

| Conventional Heating | K(_3)PO(_4) | DMF | 24 h | Good to Excellent | acs.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.comlibretexts.org. The fused imidazole ring acts as an activating group, making the benzene ring more susceptible to electrophilic attack than benzene itself.

The position of substitution is directed by the existing substituents. In this compound, the fused imidazole ring and the chloroethyl group will influence the regioselectivity of the reaction. The imidazole moiety generally directs incoming electrophiles to the 4- and 7-positions. The 6-substituent will further modulate this preference. Electrophilic substitution on a substituted benzene ring proceeds via a two-step mechanism involving the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity libretexts.org. The specific conditions required for these reactions, such as the choice of catalyst and temperature, must be adjusted based on the reactivity of the specific benzimidazole derivative youtube.com.

Metal Coordination and Complexation Pathways

The benzimidazole scaffold is a prominent ligand in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. researchgate.net The coordination capability stems primarily from the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N3) of the imidazole ring, which acts as a Lewis base. dergi-fytronix.com This interaction leads to the formation of complexes with metals such as Ruthenium(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Silver(I). dergi-fytronix.comnih.govmdpi.comnih.gov The resulting metal complexes often exhibit distinct geometries, including tetrahedral and octahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other co-ligands. researchgate.net

For this compound, the coordination behavior is expected to be influenced by its specific substituents. The benzimidazole ring itself coordinates to metal centers, and this interaction can be modulated by the electronic effects of the groups attached to the benzene portion of the molecule. The presence of a chloro group at the 6-position, being an electron-withdrawing group, is expected to decrease the electron density on the benzimidazole ring system, thereby slightly reducing the basicity of the coordinating N3 nitrogen atom. This can influence the stability and electronic properties of the resulting metal complex compared to unsubstituted benzimidazole.

The 2-chloroethyl group at the 6-position introduces additional potential for interaction. While the primary coordination site remains the N3 atom, the chlorine atom of the ethyl side chain could potentially engage in secondary, weaker interactions with the metal center, particularly if the chain is flexible enough to allow for a favorable conformation. This could lead to the formation of a chelate ring, which would enhance the stability of the complex. The formation of such complexes can proceed via direct reaction of the benzimidazole derivative with a metal salt, often in a suitable solvent like ethanol. mdpi.com Spectroscopic methods such as FT-IR are crucial for confirming coordination, typically showing a shift in the ν(C=N) stretching frequency of the imidazole ring upon complexation. nih.govmdpi.com

| Metal Ion | Typical Coordination Number | Common Geometries | Reference Ligands |

|---|---|---|---|

| Co(II) | 4 | Tetrahedral | 2-Substituted Benzimidazoles |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Benzimidazole-derived Schiff bases |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | 2-(1H-benzimidazol-2-yl)-phenol derivatives |

| Zn(II) | 4 | Tetrahedral | Benzimidazole-derived Schiff bases |

| Ru(II) | 6 | Octahedral | 2-aryl-1H-benzimidazole |

| Cd(II) | 4 | Tetrahedral | 2-(Pyridin-2-yl)-1H-benzimidazole |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and designing synthetic pathways. The key reactive sites on the molecule are the N-H of the imidazole ring, the aromatic ring system, and the chloroethyl side chain. Mechanistic elucidation often involves a combination of kinetic studies to determine reaction rates and computational modeling to map out energy landscapes.

Specific kinetic data for the transformations of this compound are not extensively detailed in the public literature. However, the reactivity of its functional groups can be inferred from studies on related compounds. Two primary transformation steps are of interest: N-alkylation/acylation at the imidazole ring and nucleophilic substitution at the chloroethyl side chain.

Kinetic studies of nucleophilic aromatic substitution (SNAr) on related chloro-nitro-substituted aromatic compounds show that the reaction typically follows a two-step addition-elimination mechanism, where the formation of a negatively charged intermediate (a Meisenheimer complex) is often the rate-determining step. masterorganicchemistry.comlibretexts.org The rate of these reactions is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For this compound, the chloro substituent would have a modest activating effect on such reactions.

The chloroethyl group is susceptible to nucleophilic substitution (SN2) reactions. The kinetics of this step would be expected to follow second-order rate laws, dependent on the concentration of both the benzimidazole substrate and the incoming nucleophile. The reactivity would be influenced by the nature of the nucleophile and the solvent. For instance, reactions of pyridinium (B92312) ions with piperidine (B6355638) have been shown to be second-order, with a mechanism involving rate-determining hydrogen-bond formation followed by deprotonation of an intermediate. rsc.org While not a direct analogue, this highlights the complex kinetics that can arise in heterocyclic systems.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transition states. chemrevlett.comresearchgate.net These studies allow for the calculation of activation energies (energy barriers) and reaction enthalpies, providing deep insight into the feasibility and pathways of chemical transformations. chemrevlett.com

For benzimidazole synthesis itself, DFT studies have identified the rate-determining step and calculated the associated energy barriers. For example, in the synthesis from phenylenediamine and formic acid, the final cyclization step involving the formation of a C-N bond was found to have the highest activation energy (45.85 kcal·mol⁻¹), making it the rate-limiting step. chemrevlett.com

Computational methods are also used to explore the structural and electronic properties that govern reactivity. researchgate.netnih.gov Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, DFT calculations could be used to:

Determine the relative energies of tautomers and conformers.

Model the transition state for nucleophilic substitution on the chloroethyl group, calculating the activation barrier.

Analyze the binding selectivity and energy when coordinating with different metal ions. nih.gov

Map the molecular electrostatic potential (MEP) to identify regions of high and low electron density, predicting sites for non-covalent interactions and chemical reactions. researchgate.netdntb.gov.ua

| Reaction Step | Computational Method | Calculated Parameter | Typical Value (kcal·mol⁻¹) | Significance |

|---|---|---|---|---|

| Benzimidazole Ring Formation (N-C bond formation) | DFT (LST/QST) | Activation Energy (Ea) | 41-46 | Identifies the rate-determining step of synthesis. chemrevlett.com |

| Benzimidazole Ring Formation (Dehydration) | DFT (LST/QST) | Activation Energy (Ea) | 28-34 | Shows lower energy barrier compared to C-N bond formation. chemrevlett.com |

| SNAr on Nitro-chloro-aromatics | DFT | Activation Energy (Ea) | ~15-25 | Quantifies the energy barrier for nucleophilic attack on the ring. |

| Conformational Analysis | DFT/B3LYP | Relative Energy | 0-5 | Determines the most stable 3D structure of the molecule. mdpi.com |

These computational approaches provide a theoretical framework for understanding the reaction energetics and preferred mechanistic pathways, guiding experimental work in the synthesis and modification of this compound. researchgate.net

Derivatization Strategies and Analogue Synthesis

N-Substitution Pattern Variations

The nitrogen atoms of the imidazole (B134444) ring are key targets for derivatization, particularly the N-1 position. nih.gov Alkylation and related reactions at this site significantly expand the chemical space of benzimidazole (B57391) derivatives.

A primary strategy for modifying the benzimidazole core involves N-alkylation. The reaction of a 1H-benzimidazole with various functionalized halides in a basic medium, such as in the presence of potassium carbonate, leads to N-substituted derivatives. rsc.orgtsijournals.com Microwave-assisted methods have been shown to improve reaction yields and reduce reaction times compared to conventional heating. nih.govrsc.org

The reactive chloroethyl group at the C-6 position can also participate in substitution reactions. For instance, 1-(2-chloroethyl)-1H-benzimidazole derivatives can be synthesized, and this chloroethyl moiety can then be further reacted with nucleophiles like amines, thiols, or alkoxides to introduce a wide array of functional groups. psu.edu Syntheses have been reported where the starting benzimidazole is reacted with agents like 2-bromoethanol (B42945) or 1-bromo-2-chloroethane (B52838) to yield hydroxyethyl (B10761427) and chloroethyl derivatives at the nitrogen positions. psu.edu

Table 1: Examples of N-Substituted Benzimidazole Derivatives

| Starting Material | Reagent | Resulting N-Substituent | Reference |

|---|---|---|---|

| 6-chloro-1H-benzimidazole | Substituted halides | Alkyl, Benzyl | rsc.org |

| 2-mercaptobenzimidazole | Methyl iodide | Methyl | tsijournals.comtsijournals.com |

| 4,5,6,7-tetrabromo-1H-benzimidazole | 2-bromoethanol | Hydroxyethyl | psu.edu |

| 4,5,6,7-tetrabromo-1H-benzimidazole | 1-bromo-2-chloroethane | Chloroethyl | psu.edu |

This table is interactive and can be sorted by column.

The synthesis of bis-benzimidazole systems, where two benzimidazole units are linked together, represents another important derivatization pathway. Such molecules can be formed by reacting a benzimidazole derivative with a dihalogenated compound. tsijournals.com For example, reacting a benzimidazole with 1,2-dichloroethane (B1671644) can create an ethylene (B1197577) linker between two benzimidazole rings or between a benzimidazole and another heterocyclic system. researchgate.net This strategy allows for the creation of larger, more complex molecules with potentially novel properties. mdpi.com The reaction often involves heating the benzimidazole with the linking agent, such as 1,2-dichloroethane, in a basic solution. researchgate.net

Modifications at the C-2 Position of the Benzimidazole Ring

The C-2 position of the benzimidazole ring is another hotspot for chemical modification, readily undergoing substitution to introduce a variety of functional groups. nih.gov

Thiomethyl groups can be introduced at the C-2 position, often starting from 2-mercaptobenzimidazole. Methylation of the thiol group, for instance with methyl iodide, yields a 2-thiomethylbenzimidazole. tsijournals.comtsijournals.com This 2-thiomethyl derivative can then undergo further modifications, such as N-alkylation, to produce a diverse set of compounds. tsijournals.com For example, 2-{[(1-(2-Chloroethyl)-1H-benzo[d]imidazol-2-yl)thio]methyl}thiazole has been synthesized, demonstrating the possibility of attaching complex sulfur-containing side chains at the C-2 position of a benzimidazole already bearing the 1-(2-chloroethyl) substituent. ekb.egresearchgate.net

One of the most common methods for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). nih.govarabjchem.org By choosing an appropriately substituted aromatic or heteroaromatic aldehyde, a corresponding aryl or heteroaryl group can be installed at the C-2 position. rsc.orgnih.gov For instance, reacting 4-chloro-o-phenylenediamine with various aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidizing agent is an effective method for producing 2-aryl-6-chlorobenzimidazoles. rsc.org This approach has been used to synthesize a wide array of derivatives with different electronic and steric properties at the C-2 position. researchgate.net

Table 2: Examples of C-2 Substituted Benzimidazole Derivatives

| Precursors | C-2 Substituent Type | Resulting Compound Class | Reference |

|---|---|---|---|

| o-phenylenediamine (B120857), aromatic aldehydes | Aromatic | 2-Aryl-benzimidazoles | rsc.orgnih.gov |

| 2-mercaptobenzimidazole, methyl iodide | Thiomethyl | 2-Thiomethyl-benzimidazoles | tsijournals.comtsijournals.com |

| 4-chloro-o-phenylenediamine, anthranilic acid | Aromatic (Aniline) | 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline | researchgate.net |

This table is interactive and can be sorted by column.

Substitution on the Benzene (B151609) Ring

Modification of the benzene portion of the benzimidazole core is typically achieved by starting the synthesis with an already substituted o-phenylenediamine. The nature and position of the substituent on the benzene ring can significantly influence the properties of the final benzimidazole derivative. libretexts.orgmsu.edu

For the synthesis of analogues of 6-(2-chloroethyl)-1H-benzimidazole, the key precursor would be a 4-substituted-1,2-phenylenediamine. The "6-position" on the final benzimidazole arises from the "4-position" of the starting phenylenediamine. For example, to synthesize 6-chloro-1H-benzimidazole derivatives, one would begin with 4-chloro-o-phenylenediamine. nih.govrsc.orgresearchgate.net Similarly, using 4-nitro-o-phenylenediamine (B140028) leads to 6-nitro-1H-benzimidazole derivatives, and starting with 4-methyl-benzene-1,2-diamine yields 6-methyl-1H-benzimidazole analogues. nih.govrsc.orgnih.gov This modular approach allows for systematic variation of substituents on the carbocyclic ring, providing a powerful tool for structure-activity relationship studies.

Influence of Halogen and Nitro Groups on Reactivity and Electronic Properties

The introduction of halogen and nitro groups onto the benzimidazole scaffold significantly modulates the electronic properties and reactivity of the molecule. These substituents are strongly electron-withdrawing, which can have profound effects on the chemical behavior of the compound.

Halogen atoms, such as chlorine and fluorine, and nitro groups are often incorporated into benzimidazole structures to enhance their biological and chemical properties. researchgate.netrsc.org The presence of a halogen atom, activated by electron-acceptor groups, can facilitate nucleophilic aromatic substitution (SNAr) reactions. mdpi.com For instance, the synthesis of 6-substituted 1H-benzimidazole derivatives can be achieved by reacting 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine with various aldehydes. rsc.org

Studies on 2-phenylbenzimidazole (B57529) derivatives have shown that the presence and position of chloro and nitro groups can significantly affect their potency in various applications. researchgate.net For example, research has indicated that an ortho-chloro substitution on the 1H-benzimidazole ring can enhance cytotoxicity against certain cell lines compared to an ortho-fluoro substitution. researchgate.net In a series of 5-nitro benzimidazole derivatives, it was found that while halogen groups at the C-2 and C-4 positions of a phenyl substituent were less effective, the presence of the nitro group combined with oxygenated radicals increased vasorelaxant effects, suggesting the nitro group's importance for bioactivity. scholarsresearchlibrary.com

Furthermore, theoretical studies on benzimidazole derivatives have explored the influence of substituents on their stability. It has been observed that the introduction of two nitro groups can decrease the thermal stability of the parent compound, whereas a combination of a methyl group and a nitro group does not significantly alter this stability. mdpi.com The reduction potential of nitrobenzimidazoles is a key area of study, as the nitro group can be bioreduced to form nitro radical anions, a process central to the mechanism of action for certain therapeutic agents. researchgate.net

The following table summarizes the observed influence of halogen and nitro groups on the properties of benzimidazole derivatives based on various research findings.

| Substituent Group | Position | Observed Influence on Benzimidazole Derivatives | Reference |

| Halogen (Cl, Br) | C-2 and C-4 of a phenyl substituent | Non-selective and less potent for vasorelaxation in 5-nitro benzimidazoles. | scholarsresearchlibrary.com |

| Halogen (Cl) | ortho-position of 1H-benzimidazole | Enhanced cytotoxicity compared to ortho-fluoro substitution. | researchgate.net |

| Halogen (Cl) | para-position of a benzene ring | Helps to increase antifungal activity in certain series. | nih.gov |

| Nitro (NO₂) Group | 5-position | Essential for the vasorelaxant bioactivity observed in a series of derivatives. | scholarsresearchlibrary.com |

| Nitro (NO₂) Groups | General | Can decrease the thermal stability of the parent benzimidazole compound. | mdpi.com |

| Nitro (NO₂) Group | General | Couples with the electron-rich benzimidazole system, providing a scaffold for selective cytotoxicity through bioreduction. | researchgate.net |

| Halogen & Nitro Groups | On 2-phenylbenzimidazole derivatives | Reported to enhance cytotoxic effects. | researchgate.net |

Regioselective Functionalization of the Benzene Moiety

Regioselective functionalization of the benzene portion of the benzimidazole scaffold is a critical strategy for synthesizing novel analogues with precisely controlled substitution patterns. Directing group-assisted C-H bond activation has emerged as a powerful tool for introducing substituents at specific positions of the aromatic ring, avoiding the need for pre-functionalized substrates. thieme-connect.comthieme-connect.com

Various transition-metal-catalyzed reactions have been developed for the regioselective arylation of benzimidazoles. For example, ruthenium-catalyzed C-H bond functionalization has been used for the highly regioselective monoarylation of 1-methyl-2-phenyl-1H-benzimidazole. thieme-connect.comthieme-connect.com In this case, the imidazole ring acts as a directing group, facilitating the selective cleavage of a C-H bond on the adjacent phenyl ring.

Another approach involves metal-free, visible-light-mediated regioselective C-H functionalization. nih.govacs.org This method can be used to synthesize tetracyclic benzimidazole derivatives through an intramolecular coupling reaction. In this process, a halogen attached to an aromatic nucleus is activated to generate an aryl radical, which then reacts at a vicinal position on the benzimidazole nucleus. nih.govacs.org

The functionalization of the 5(6)-position of the benzimidazole ring, which is directly relevant to derivatives of this compound, has been achieved through palladium-catalyzed cross-coupling reactions. nih.gov For instance, Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully employed on N-protected-5-bromo-2-nitrophenyl-benzimidazole to introduce aryl and sulfonyl-aniline groups, respectively. nih.gov

Below is a table summarizing various methods for the regioselective functionalization of the benzimidazole core.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Description | Reference |

| C-H Monoarylation | [RuCl₂(p-cymene)]₂, PPh₃ | 2-position of a phenyl group on 1-methyl-2-phenyl-1H-benzimidazole | Highly regioselective introduction of an aryl group. | thieme-connect.comthieme-connect.com |

| Intramolecular C-H Functionalization | Visible light, KOtBu | Vicinal position on the benzimidazole nucleus | Metal-free synthesis of tetracyclic benzimidazoles via radical cyclization. | nih.govacs.org |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst | 5(6)-position | Arylation of N-protected-5-bromo-2-nitrophenyl-benzimidazole. | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst | 5(6)-position | Amination of N-protected-5-bromo-2-nitrophenyl-benzimidazole with sulfonylanilines. | nih.gov |

| Dehydrogenative Homolytic Aromatic Substitution | Hypervalent iodine(III) reagents | Fused ring systems | Cyclization of aryl amidines onto non-functionalized benzenes to form pyrrolo- and pyrido[1,2-a]benzimidazoles. | mdpi.com |

| Tandem C-H Arylation and Aerobic Oxidative C-H Amination | Pd(II) catalyst | Fused phenanthridines | Synthesis of benzimidazole-fused phenanthridines from 2-arylbenzimidazoles and aryl iodides. | mdpi.com |

Design Principles for Novel Benzimidazole Scaffolds

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry and materials science due to its versatile binding properties and synthetic accessibility. nih.gov The design of novel benzimidazole scaffolds is guided by several key principles aimed at optimizing their interaction with molecular targets and tailoring their physicochemical properties.

A fundamental aspect of benzimidazole's utility is its unique combination of physicochemical attributes. It possesses hydrogen-bond donor and acceptor capabilities, can engage in π-π stacking interactions, and has a hydrophobic surface, all of which enable efficient binding to macromolecules. nih.gov The design of new derivatives often involves modifying the substituents at the 1-, 2-, and 5(6)-positions to fine-tune these interactions. tsijournals.comresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial in guiding the design of new analogues. nih.gov For example, a quantitative structure-activity relationship (QSAR) analysis of benzimidazole derivatives identified that properties like exact mass, topological diameter, and the number of rotatable bonds significantly affect their bioactivity. researchgate.net Such models allow for the in silico design of new molecules with predicted enhanced activity before their synthesis. researchgate.net

The development of hybrid molecules is another prominent design strategy. This involves combining the benzimidazole scaffold with other pharmacophore fragments to create substances with enhanced or novel properties. mdpi.com Hybrids of benzimidazole with moieties like triazole, benzotriazole, and thiadiazole have been synthesized and investigated. mdpi.comnih.gov

Green and efficient synthetic methodologies also play a role in modern scaffold design. The development of one-pot syntheses, microwave-assisted reactions, and the use of sustainable catalysts are important considerations for creating libraries of novel benzimidazole derivatives in an environmentally benign manner. researchgate.netdiva-portal.org The ability to rapidly generate a diverse set of analogues is key to exploring the chemical space around the benzimidazole core. diva-portal.org

Ultimately, the design of novel benzimidazole scaffolds is an iterative process that combines computational design, chemical synthesis, and property evaluation to develop new molecules with desired characteristics. nih.govresearchgate.net

Advanced Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the chemical structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the electronic environment of atoms and their spatial relationships.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of this signal, measured in parts per million (ppm), indicates the proton's electronic environment. Furthermore, the splitting pattern of a signal (singlet, doublet, triplet, etc.), a result of spin-spin coupling, reveals the number of neighboring protons.

For 6-(2-chloroethyl)-1H-benzimidazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) core, the protons of the ethyl chain, and the N-H proton of the imidazole (B134444) ring. The protons on the ethyl group, being adjacent to a chlorine atom, would exhibit a characteristic downfield shift. The aromatic protons would show a splitting pattern dependent on their substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (imidazole) | ~8.0 - 8.2 | Singlet (s) |

| Aromatic (H-4, H-5, H-7) | ~7.2 - 7.8 | Multiplet (m) |

| -CH₂-Cl | ~3.8 - 4.0 | Triplet (t) |

| -CH₂-Ar | ~3.1 - 3.3 | Triplet (t) |

| N-H (imidazole) | Broad, variable | Singlet (s) |

| Note: Predicted values are based on standard chemical shift tables and data from similar benzimidazole structures. Actual values may vary depending on the solvent and experimental conditions. |

¹³C NMR for Carbon Skeleton Determination

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal in the spectrum, with its chemical shift providing insight into its bonding environment (e.g., aliphatic, aromatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of this compound, distinct resonances would be observed for the two carbons of the ethyl side chain and the seven carbons of the benzimidazole ring system. The carbon atom directly bonded to the chlorine atom (-CH₂Cl) would be significantly deshielded and appear at a lower field compared to the other aliphatic carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | ~140 - 145 |

| Aromatic & Imidazole Quaternary (C-3a, C-6, C-7a) | ~110 - 145 |

| Aromatic CH (C-4, C-5, C-7) | ~115 - 125 |

| -CH₂-Cl | ~40 - 45 |

| -CH₂-Ar | ~30 - 35 |

| Note: Predicted values are based on standard chemical shift tables and data from similar benzimidazole structures. Actual values may vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the connectivity within spin systems, such as the ethyl group and the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. It provides a clear map of which proton is attached to which carbon, simplifying the assignment of both ¹H and ¹³C spectra. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₉H₉ClN₂), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, thereby validating the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). ulethbridge.ca

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₉H₁₀ClN₂⁺) | 181.0527 | Data not available |

| Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). An experimental value would be obtained from HRMS analysis. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like benzimidazoles. ajrconline.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which molecular ions (typically protonated molecules, [M+H]⁺) are produced. This method is gentle, often leaving the molecular ion intact with minimal fragmentation, which is ideal for confirming the molecular weight of the compound. ajrconline.org The resulting spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecular ion.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in this compound. The FT-IR spectrum provides diagnostic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. While the precise spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of closely related benzimidazole derivatives. nih.govresearchgate.net

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The N-H bond of the imidazole ring typically exhibits a broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In some benzimidazole derivatives, this band appears around 3417 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3100-3000 cm⁻¹. For instance, in similar structures, these have been observed at approximately 3082 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the chloroethyl group would be found in the 2960-2850 cm⁻¹ region. Related compounds show these peaks around 2962 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are characteristic and typically appear in the 1650-1450 cm⁻¹ region. In comparable benzimidazoles, a C=N stretch is noted around 1612 cm⁻¹. researchgate.net

C-Cl Stretching: The presence of the chloroethyl group is confirmed by a C-Cl stretching vibration, which is generally observed in the 800-600 cm⁻¹ range. A C-Cl stretch has been identified at 744 cm⁻¹ in a similar chlorinated benzimidazole derivative. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound Data is based on characteristic vibrational frequencies of analogous benzimidazole derivatives.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2960-2850 | Stretching |

| C=N (Imidazole) | ~1612 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system contains conjugated π-electrons, which give rise to characteristic absorption bands in the UV region. The electronic spectrum of benzimidazoles typically displays two main absorption bands corresponding to π → π* transitions.

For the benzimidazole core, these transitions are generally observed around 245 nm and 275-285 nm. The exact position of these absorption maxima can be influenced by the nature and position of substituents on the benzimidazole ring system. The chloroethyl substituent at the 6-position is expected to cause a slight bathochromic (red) shift in these absorption bands.

Table 2: Predicted UV-Vis Spectral Data for this compound in a Polar Solvent Data is based on characteristic electronic transitions of analogous benzimidazole derivatives.

| Wavelength (λmax) | Type of Transition | Chromophore |

|---|---|---|

| ~245-250 nm | π → π* | Benzene Ring |

| ~280-290 nm | π → π* | Imidazole Ring |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been specifically reported in the surveyed literature, X-ray diffraction studies on numerous other benzimidazole derivatives have been successfully performed. For a related compound, 2-chloromethyl-1H-benzimidazole hydrochloride, X-ray analysis revealed a monoclinic crystal system. Such studies are crucial for unambiguously confirming the connectivity of the atoms and the substitution pattern on the benzimidazole core.

Chromatographic and Purity Assessment Methods

Thin-Layer Chromatography (TLC) is an indispensable tool in the synthesis of this compound for monitoring the progress of chemical reactions and for assessing the purity of the final product. amazonaws.comorientjchem.org This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture).

During the synthesis of benzimidazole derivatives, TLC is used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and is used to identify the components of the mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of benzimidazole derivatives, including the assessment of purity for compounds like this compound. The versatility of HPLC, particularly in its reversed-phase mode (RP-HPLC), allows for the effective separation of compounds based on their hydrophobicity. While specific, detailed research findings and dedicated HPLC methods for this compound are not extensively documented in publicly available scientific literature, the principles of its analysis can be inferred from established methods for structurally related benzimidazole compounds.

The primary application of HPLC in the context of this compound is the determination of its purity. Following synthesis, HPLC is employed to separate the main compound from starting materials, by-products, and degradation products. This is crucial for ensuring the quality and integrity of the compound for subsequent use in research and development. In silico and stability studies also rely on HPLC to monitor the degradation of the compound under various conditions, such as exposure to light, different pH levels, and thermal stress.

Research Findings on Related Benzimidazole Compounds

The analysis of the broader benzimidazole class provides a framework for the potential HPLC characterization of this compound. Research on various benzimidazole anthelmintics and anticancer agents demonstrates common chromatographic approaches. Typically, C8 and C18 columns are used, which consist of silica particles bonded with octyl or octadecyl carbon chains, respectively. These non-polar stationary phases are effective for retaining and separating benzimidazole derivatives.

The mobile phase in these separations usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. researchgate.net Gradient elution is often preferred for complex samples containing compounds with a wide range of polarities. researchgate.net The pH of the aqueous component is a critical parameter that can be adjusted to control the retention time and peak shape of ionizable compounds like benzimidazoles.

Detection is most commonly performed using an ultraviolet (UV) detector, as the benzimidazole ring system possesses a strong chromophore that absorbs UV light. nih.gov The selection of the detection wavelength is specific to the compound and is chosen to maximize sensitivity. fluorochem.co.uk For instance, in a study on various benzimidazole derivatives, detection wavelengths were set between 254 nm and 290 nm.

Table 1: Examples of HPLC Conditions for the Analysis of Various Benzimidazole Derivatives

| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Albendazole, Fenbendazole, Mebendazole | Nucleosil C8 | Gradient: A) 0.05% H₃PO₄ / Water / Acetonitrile (0.05:75:25), pH 4.5; B) 0.05% H₃PO₄ / Water / Acetonitrile (0.05:50:50), pH 4.5 | Not Specified | UV at 254 nm | nih.gov |

| Bendamustine and its impurities | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) | Gradient: A) Water / Trifluoroacetic acid (1000:1, v/v); B) Acetonitrile | 1.0 mL/min | UV at 233 nm | researchgate.net |

| Pyrantel, Praziquantel, Fenbendazole, Oxfendazole | Phenomenex Luna Phenyl-Hexyl (150 × 3.0 mm, 3 µm) | Isocratic: 0.5% Triethylamine (pH 9.0) / Acetonitrile (55:45, v/v) | 1.0 mL/min | UV at 290 nm | nih.gov |

| 18 Benzimidazole derivatives and metabolites | Xbridge C18 | Gradient: Acetonitrile and Ammonium (B1175870) acetate (B1210297) buffer | Not Specified | Diode Array Detector (DAD) at 254, 290, 298, and 312 nm | nih.gov |

This data illustrates the common use of reversed-phase columns (C8, C18, Phenyl-Hexyl) and mobile phases consisting of acetonitrile or methanol with acidic or basic buffers to achieve separation. The detection is predominantly carried out using UV spectrophotometry at wavelengths where the benzimidazole core exhibits strong absorbance. These established methods for related compounds provide a robust starting point for developing and validating a specific HPLC method for the purity assessment and quantification of this compound.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular properties of benzimidazole (B57391) derivatives. nih.govnih.gov DFT calculations are foundational for understanding molecular geometry, electronic distributions, and chemical reactivity. dntb.gov.ua

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). This process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net The optimization calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov Comparing these theoretical values with experimental data, often obtained from X-ray crystallography, validates the chosen computational method. nih.gov For benzimidazole derivatives, the planarity of the fused ring system and the orientation of the substituent are critical aspects determined through conformational analysis. nih.gov

Table 1: Representative Theoretical Structural Parameters for a Benzimidazole Core Note: This table presents typical bond length and angle values for a benzimidazole core based on DFT calculations for related compounds, as specific experimental or calculated data for 6-(2-chloroethyl)-1H-benzimidazole was not available in the cited sources. The data is illustrative of the parameters obtained through geometry optimization.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.32 Å |

| C-N | ~1.38 Å | |

| C-C (benzene ring) | ~1.39 - 1.41 Å | |

| C-H | ~1.08 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~105° - 108° |

| N-C-N (imidazole ring) | ~112° - 115° | |

| C-C-C (benzene ring) | ~118° - 121° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. acs.org DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. nih.gov For benzimidazole derivatives, these calculations help predict how the molecule will interact with other species and its potential for charge transfer. nih.govresearchgate.net

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov For a benzimidazole derivative like this compound, negative potential is expected around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons, while the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Table 3: Example NBO Analysis Showing Major Intramolecular Interactions in a Substituted Benzimidazole Note: This table is illustrative, showing the type of data generated from an NBO analysis based on studies of similar molecules. nih.gov It highlights donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (imidazole) | π(C=N) | ~30-40 |

| LP(1) N (imidazole) | π(C-C) (benzene) | ~20-25 |

| π(C-C) (benzene) | π(C-C) (benzene) | ~15-20 |

| σ(C-H) | σ(C-C) | ~2-5 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.gov

Prediction of Ligand-Protein Binding Modes

For benzimidazole derivatives, which exhibit a wide range of biological activities, molecular docking is used to identify potential protein targets and understand the structural basis of their action. chemrevlett.comresearchgate.net The process involves placing the ligand, such as this compound, into the binding site of a target protein whose 3D structure is known. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov

Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues, are identified. nih.gov For example, docking studies on similar benzimidazole compounds have explored their binding to targets like dihydrofolate reductase, histone deacetylase 6 (HDAC6), and various protein kinases. nih.gov The pyridine-type nitrogen in the benzimidazole ring often acts as a hydrogen bond acceptor, playing a crucial role in ligand-protein recognition. nih.gov

Table 4: Illustrative Molecular Docking Results for a Benzimidazole Derivative Note: This table provides a hypothetical example of docking results, as specific data for this compound was not available. It is based on typical findings from docking studies of related compounds against known protein targets. nih.gov

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase | 1DDS | -8.5 | Ile5, Phe31, Met50 | Hydrophobic Interaction |

| Asp27 | Hydrogen Bond | |||

| Histone Deacetylase 6 | 5EDU | -7.9 | His610, His611 | Metal Coordination (Zinc) |

| Phe680, Pro541 | Hydrophobic Interaction |

Assessment of Binding Affinities with Receptors

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a receptor. bohrium.com The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov Studies on various benzimidazole derivatives have demonstrated their potential to bind to a wide array of protein receptors with significant affinity. nih.govnih.gov

For instance, docking studies on benzimidazole derivatives have revealed strong binding affinities with various protein kinases, which are crucial in cell signaling and proliferation. nih.gov One study on 2-phenylbenzimidazole (B57529) derivatives targeting protein kinase inhibitors CDK4/CycD1 and Aurora B reported binding energies as low as -8.2 kcal/mol, indicating potent inhibitory potential. nih.gov Similarly, research on 5-chlorobenzimidazolyl-chalcones targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein, a key antimalarial target, showed that chlorinated derivatives exhibit strong binding. journaljpri.com Another investigation into benzimidazole fused heterocycles targeting bacterial enzymes like topoisomerase II and DNA gyrase B found binding energies reaching -10.04 kcal/mol. tandfonline.com

These findings suggest that the benzimidazole scaffold, a core component of this compound, is adept at forming stable interactions within the binding pockets of various enzymes. The specific interactions often involve hydrogen bonds with the nitrogen atoms of the benzimidazole ring and hydrophobic interactions. nih.govijpsjournal.com The chloroethyl group at the 6-position likely contributes to these interactions through steric and electronic effects, potentially enhancing binding affinity or influencing selectivity towards specific receptors.

Below is a table summarizing representative binding affinities of various benzimidazole derivatives with their respective protein targets, illustrating the potential binding capabilities of this class of compounds.

| Benzimidazole Derivative Class | Protein Target | PDB ID | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazoles | CDK4/CycD1 | Not Specified | -8.2 | nih.gov |

| General Benzimidazole Derivatives | CDK-8 | 5FGK | -9.686 | nih.gov |

| Triazinane–benzimidazoles | DNA Gyrase Subunit B | 1KZN | -10.04 | tandfonline.com |

| Triazinane–benzimidazoles | Topoisomerase II | 1JIJ | -9.10 | tandfonline.com |

| 5-Chlorobenzimidazolyl-chalcones | PfDHFR-TS (resistant) | 4DP3 | -8.6 | journaljpri.com |

Identification of Potential Biological Targets

In silico screening and molecular docking are instrumental in identifying potential biological targets for novel compounds. For the benzimidazole class of molecules, computational studies have implicated a diverse range of proteins as potential targets, many of which are associated with cancer and infectious diseases. researchgate.net

The benzimidazole structure is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with numerous biological targets. nih.gov This versatility is due to its structural resemblance to natural purines, allowing it to interact with a wide range of biopolymers. Computational approaches have identified several key targets for benzimidazole derivatives, which may also be relevant for this compound.

Key potential targets identified through in silico methods include:

The following table summarizes some of the potential biological targets identified for various benzimidazole derivatives through computational studies.

| Potential Target | Therapeutic Area | PDB ID Used in Study | Benzimidazole Class Studied | Reference |

|---|---|---|---|---|

| CDK-8 | Anticancer | 5FGK | General Benzimidazoles | nih.gov |

| Estrogen Receptor-alpha (ER-alpha) | Anticancer | 3ERT | General Benzimidazoles | nih.gov |

| DNA Gyrase | Antimicrobial | 4KFG / 1KZN | Disubstituted / Fused Benzimidazoles | tandfonline.comaip.org |

| PfDHFR-TS | Antimalarial | 1J3I / 4DP3 | 5-Chlorobenzimidazolyl-chalcones | journaljpri.com |

| PPAR-γ | Antidiabetic | Not Specified | 5-Chloro Benzimidazole-2-one Derivatives | ijlpr.com |

| Voltage-gated Sodium Channel | Anticonvulsant | 5HVX | Chlorinated Benzimidazoles | jpionline.org |

| FtsZ | Antitubercular | Not Specified | General Benzimidazoles | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. By simulating the movements of atoms and molecules, MD can assess the stability of a drug-target complex and reveal conformational changes that are crucial for biological function. bohrium.comnih.govnih.gov

Investigation of Ligand-Target Complex Stability and Dynamics

The stability of a ligand-protein complex is a critical factor for its therapeutic efficacy. MD simulations are used to evaluate this stability by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. researchgate.netnih.gov

An MD simulation typically runs for tens to hundreds of nanoseconds. nih.govniscpr.res.in A stable complex is generally indicated by a low and convergent RMSD value for the protein backbone and the ligand, suggesting that the system has reached equilibrium and the ligand remains securely bound in the active site. researchgate.netnih.govyoutube.com For example, a 50 ns MD simulation of benzimidazole derivatives with DNA showed stable RMSD values, confirming effective binding. niscpr.res.in In another study, MD simulations of a benzimidazole derivative (M1) with the FtsZ protein from Mycobacterium tuberculosis were used to understand the mechanism of destabilization of the protein, providing insights into its inhibitory action. nih.gov

Conformational Changes and Flexibility Studies

MD simulations are uniquely suited to explore the flexibility of both the ligand and the target, as well as the conformational changes that occur upon binding. nih.gov Proteins are not rigid structures, and their flexibility is often essential for their function. The binding of a ligand can induce or stabilize specific conformations. nih.gov

These computational studies highlight that the dynamic interplay between the ligand and its target is a key determinant of biological activity. The flexibility of the benzimidazole scaffold and its substituents allows it to adapt to various binding sites, which is a hallmark of a "privileged" chemical structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can provide mechanistic insights and predict the activity of new, unsynthesized compounds. nih.govnih.gov

A mechanistic QSAR study goes beyond prediction to explain why certain structural features are important. nih.gov For benzimidazole derivatives, QSAR studies have been employed to understand their activity in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net These models often use a combination of physicochemical, electronic, and steric descriptors.

Key descriptors relevant to this compound would include:

For example, a 3D-QSAR study on benzimidazole derivatives as Hepatitis C Virus NS5B polymerase inhibitors successfully identified the steric and electrostatic fields that are critical for inhibitory activity, providing a roadmap for designing more potent compounds. acs.org Another QSAR analysis of benzimidazoles against Pseudomonas aeruginosa helped to predict antibacterial activity based on molecular descriptors. nih.gov These studies demonstrate that by correlating specific structural features with activity, QSAR can elucidate the mechanism of action at a molecular level, guiding the rational design of more effective therapeutic agents based on the benzimidazole scaffold. researchgate.netresearchgate.net

Applications of 6 2 Chloroethyl 1h Benzimidazole As an Advanced Chemical Reagent and Materials Precursor

The unique structural characteristics of 6-(2-chloroethyl)-1H-benzimidazole, featuring a reactive chloroethyl group and a versatile benzimidazole (B57391) core, position it as a valuable compound in materials science and advanced chemical synthesis. Its ability to act as a ligand for metal ions, participate in supramolecular interactions, and serve as a foundational unit for larger molecules underscores its utility in creating novel materials and complex chemical structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-chloroethyl)-1H-benzimidazole derivatives?

- Methodological Answer : The synthesis typically involves condensation of 4-chloro-o-phenylenediamine with aromatic aldehydes using sodium metabisulfite as an oxidizing agent. Microwave-assisted methods enhance yields (40–99%) by reducing reaction times and improving purity. Key variables include stoichiometric ratios (e.g., aldehyde:amine), solvent polarity, and microwave irradiation parameters (power, duration). Conventional methods using potassium carbonate as a base are also viable but yield lower efficiency .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., chloroethyl group positioning), HPLC for purity assessment (>95% recommended), and mass spectrometry (ESI-MS) for molecular weight validation. Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in sulfonated benzimidazole derivatives .

Q. What initial biological screening protocols are recommended for these derivatives?

- Methodological Answer : Prioritize MIC assays against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) pathogens, using ciprofloxacin as a reference (MIC = 8–16 µg/mL). For anticancer activity, screen against diverse cell lines (e.g., HeLa, MCF-7) with MTT assays , comparing IC50 values to paclitaxel (IC50 = 1.38–6.13 µM). Include ADMET profiling (e.g., hepatotoxicity via CYP450 inhibition) early to prioritize lead compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., cell line-specific IC50 variations)?

- Methodological Answer : Discrepancies may stem from differential expression of molecular targets (e.g., dihydrofolate reductase in Staphylococcus aureus vs. VEGFR2 in cancer cells). Validate using isogenic cell lines (e.g., wild-type vs. CRISPR-edited) and target-specific inhibition assays (e.g., enzymatic kinetics). Cross-validate with transcriptomic profiling to identify resistance mechanisms .

Q. What computational strategies improve target selectivity for this compound derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to prioritize derivatives with high binding scores to targets like HDAC6. QSAR models incorporating Hammett constants (σ) and logP values predict bioactivity trends. Molecular dynamics simulations (100 ns) assess binding stability, while DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with antifungal activity .

Q. How does the 2-chloroethyl group influence metabolic stability and off-target interactions?

- Methodological Answer : Conduct isotopic labeling (14C-chloroethyl) to track metabolic pathways in hepatocyte models. Compare with analogs (e.g., 2-morpholinylethyl) via CYP450 inhibition assays to identify metabolic liabilities. Cryo-EM structures of derivative-enzyme complexes (e.g., CYP3A4) reveal steric clashes or hydrogen-bonding interactions that modulate stability .

Q. What experimental designs validate the dual antimicrobial and anticancer mechanisms of these compounds?

- Methodological Answer : Use chemo-proteomics (e.g., affinity pull-down assays) to identify shared targets (e.g., DNA gyrase in bacteria vs. topoisomerase II in cancer cells). Validate via knockout models (e.g., E. coli ΔgyrB) and time-kill kinetics . For anticancer activity, combine synergy assays (e.g., paclitaxel co-administration) and apoptosis markers (caspase-3 activation) .

Data Analysis and Optimization

Q. How should researchers optimize reaction conditions to minimize by-products in chloroethyl-substituted benzimidazoles?

- Methodological Answer : Use DoE (Design of Experiments) to optimize variables: temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (e.g., Na2S2O5 at 0.5–2.0 eq.). Monitor by-products (e.g., N-alkylated isomers) via LC-MS/MS and adjust microwave pulse duration to favor cyclization over side reactions .

Q. What statistical approaches are recommended for analyzing SAR in structurally diverse analogs?

- Methodological Answer : Apply PCA (Principal Component Analysis) to reduce dimensionality in datasets (e.g., IC50, logP, dipole moments). Cluster analysis groups derivatives by activity profiles, while Bayesian models predict untested compounds' efficacy. Validate with leave-one-out cross-validation (R² > 0.7 acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.